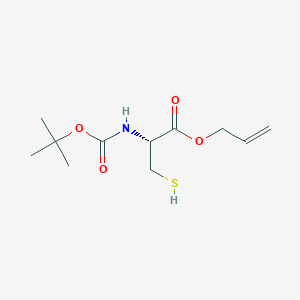

N-(tert-Butoxycarbonyl)-L-cysteine allyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4S/c1-5-6-15-9(13)8(7-17)12-10(14)16-11(2,3)4/h5,8,17H,1,6-7H2,2-4H3,(H,12,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYGQDYSVMPUIH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CS)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CS)C(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149034-32-2 | |

| Record name | prop-2-en-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfanylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)-L-cysteine allyl ester typically involves the protection of the amino and carboxyl groups of L-cysteine. The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide, while the carboxyl group is protected using allyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-cysteine allyl ester undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or the allyl ester group using palladium-catalyzed hydrogenation.

Substitution Reactions: The thiol group of cysteine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Deprotection: TFA for Boc removal, palladium catalysts for allyl ester removal.

Substitution: Alkyl halides or acyl chlorides for thiol group reactions.

Major Products

Deprotection: L-cysteine or its derivatives.

Substitution: Various alkylated or acylated cysteine derivatives.

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-cysteine allyl ester is widely used in scientific research, particularly in:

Chemistry: As a building block in peptide synthesis and in the preparation of cysteine-containing compounds.

Biology: In the study of protein structure and function, as cysteine residues are crucial for disulfide bond formation.

Medicine: In the development of cysteine-based drugs and as a precursor for the synthesis of biologically active peptides.

Industry: In the production of pharmaceuticals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)-L-cysteine allyl ester primarily involves the protection and deprotection of functional groups. The Boc group protects the amino group from unwanted reactions during synthesis, while the allyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons

Key cysteine derivatives with varying protecting groups are compared below:

Key Observations:

Deprotection Flexibility : Allyl esters enable orthogonal deprotection under neutral conditions (e.g., Pd⁰ catalysis), unlike methyl/ethyl esters requiring acidic hydrolysis. This is advantageous in multi-step syntheses .

Thiol Reactivity : Derivatives with free thiols (e.g., N-Boc-L-Cysteine) act as substrates in enzymatic assays, while S-protected variants (e.g., S-Allyl, S-Me) lose this activity .

Stability : Allyl esters are less prone to hydrolysis under basic conditions compared to methyl esters, which can isomerize to γ-glutamyl species in basic media .

N-Boc-L-Cysteine Methyl Ester

- Applications : Used to synthesize trifluoromethyl compounds, allyl sulfides, and peptide intermediates. Its methyl ester is cleaved via TFA to regenerate the carboxylic acid .

- Limitations : Susceptible to racemization under prolonged acidic conditions.

S-Allyl-L-Cysteine tBu Ester

- Applications : Coupled with Boc-protected glutamic acid to form γ-glutamyl peptides. The tBu ester enhances stability during basic reactions .

- Deprotection : Requires TFA for simultaneous removal of Boc and tBu groups.

Hypothetical N-Boc-L-Cysteine Allyl Ester

- Advantages : Allyl esters allow sequential deprotection (e.g., Pd-mediated allyl removal followed by Boc cleavage), ideal for complex peptide architectures.

- Chiral Derivatization : Compared to N-Boc-L-cysteine methyl ester (NBC), allyl esters may offer improved solubility and reaction kinetics in chiral LC-MS analyses .

Stability and Handling

Biological Activity

N-(tert-Butoxycarbonyl)-L-cysteine allyl ester (Boc-Cys-allyl) is a derivative of the amino acid cysteine, notable for its applications in organic synthesis, particularly in peptide chemistry. This compound serves as a protected form of cysteine, where the tert-butoxycarbonyl (Boc) group safeguards the amino functionality, while the allyl ester protects the carboxylic acid group. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure:

- Molecular Formula: C₁₁H₁₉NO₄S

- Molecular Weight: 251.34 g/mol

Synthesis Overview:

The synthesis of Boc-Cys-allyl involves:

- Protection of Cysteine: The amino group is protected using di-tert-butyl dicarbonate (Boc₂O), while the carboxyl group is esterified with allyl alcohol.

- Reaction Conditions: Typically carried out in the presence of a base such as triethylamine to facilitate the formation of the Boc-protected cysteine derivative.

Biological Activity

This compound exhibits several biological activities relevant to its role in peptide synthesis and potential therapeutic applications:

- Peptide Synthesis:

- Antioxidant Properties:

- Enzyme Inhibition:

- Drug Development:

Case Study 1: Antioxidant Activity

A study demonstrated that derivatives of cysteine, including Boc-Cys-allyl, showed significant antioxidant activity when tested against reactive oxygen species (ROS). The mechanism involved the thiol group donating electrons to neutralize free radicals, thereby protecting cellular components from oxidative damage.

Case Study 2: Enzyme Interaction

In another investigation, Boc-Cys-allyl was evaluated for its inhibitory effects on histone deacetylases (HDACs). The results indicated that modifications at the thiol position could enhance binding affinity and selectivity towards specific HDAC isoforms, suggesting potential applications in cancer therapy .

Comparative Analysis

| Compound Name | Biological Activity | Key Applications |

|---|---|---|

| N-(tert-Butoxycarbonyl)-L-cysteine | Antioxidant, Enzyme Inhibition | Peptide Synthesis, Drug Development |

| N-(tert-Butoxycarbonyl)-L-serine | Limited antioxidant properties | Peptide Synthesis |

| N-(tert-Butoxycarbonyl)-glycine | Minimal biological activity | Peptide Synthesis |

Q & A

Q. What are the standard synthetic routes for preparing N-(tert-Butoxycarbonyl)-L-cysteine allyl ester?

Methodological Answer: The synthesis typically involves sequential protection of the amino and thiol groups. First, L-cysteine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or NaHCO₃) to introduce the Boc group at the amine. The thiol is protected (e.g., as a trityl or acetamidomethyl group) to prevent oxidation. Finally, the carboxylic acid is esterified with allyl alcohol using carbodiimide coupling agents (e.g., DCC/DMAP) or via acid-catalyzed Fischer esterification. Purification is achieved via column chromatography using gradients of ethyl acetate/hexane .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Handling: Use inert atmosphere (N₂/Ar) gloves and safety goggles to prevent moisture absorption and oxidation. Avoid contact with strong acids/bases, which may cleave the Boc or allyl ester groups.

- Storage: Store at -20°C in airtight, light-resistant containers under anhydrous conditions (e.g., with molecular sieves). Thaw under nitrogen before use to minimize hydrolysis .

Q. What are the primary applications of this compound in peptide synthesis?

Methodological Answer: The Boc-protected allyl ester serves as a versatile building block:

- Orthogonal Protection: The allyl ester allows selective deprotection under mild conditions (e.g., Pd⁰ catalysis) without affecting the Boc group, enabling sequential peptide elongation .

- Conjugation Chemistry: The free thiol (after deprotection) participates in disulfide bond formation or thiol-ene "click" reactions for bioconjugation .

Advanced Research Questions

Q. How can orthogonal protecting groups be optimized when using this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Boc vs. Fmoc Strategies: Pair the acid-labile Boc group with base-labile allyl esters. Use TFA for Boc deprotection and Pd(PPh₃)₄/PhSiH₃ for allyl ester cleavage, ensuring compatibility with SPPS resins .

- Thiol Protection: Use trityl (Trt) or acetamidomethyl (Acm) groups, which are stable during SPPS but cleavable with TFA or iodine, respectively .

Q. What analytical methods are recommended for quantifying this compound and its derivatives in complex matrices?

Methodological Answer:

- UHPLC-MS/MS: Derivatize free thiols with iodoacetamide or maleimide probes to enhance ionization. Use MRM (multiple reaction monitoring) for quantification in biological samples (LOQ ~0.8 nM demonstrated for analogous cysteine derivatives) .

- NMR Spectroscopy: Monitor allyl ester deprotection via ¹H NMR (disappearance of δ 5.8–5.2 ppm allyl protons) .

Q. What strategies mitigate racemization during coupling reactions involving this compound?

Methodological Answer:

Q. How does the allyl ester group influence reaction kinetics in nucleophilic substitutions compared to methyl esters?

Methodological Answer:

- Enhanced Reactivity: Allyl esters exhibit faster aminolysis due to the electron-withdrawing effect of the allyl group, accelerating nucleophilic attack.

- Deprotection Specificity: Allyl esters are cleaved via Pd-mediated transfer hydrogenation (pH 4–6), avoiding harsh acidic conditions required for methyl esters (e.g., TFA), which preserves acid-sensitive motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.